molecular formula C11H11N2+ B13668899 1-(2-Aminophenyl)pyridin-1-ium

1-(2-Aminophenyl)pyridin-1-ium

Cat. No.: B13668899
M. Wt: 171.22 g/mol
InChI Key: BTVRABLVNPQRHK-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)pyridin-1-ium is an organic compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an aminophenyl group attached to a pyridinium ion, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2-Aminophenyl)pyridin-1-ium typically involves the reaction of 2-aminobenzene with pyridine under specific conditions. One common method includes the use of a halogenated pyridine derivative, such as 2-chloropyridine, which reacts with 2-aminobenzene in the presence of a base to form the desired pyridinium salt . The reaction conditions often involve heating and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Aminophenyl)pyridin-1-ium undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Aminophenyl)pyridin-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)pyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with target molecules, leading to changes in their activity or function. These interactions can modulate biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

1-(2-Aminophenyl)pyridin-1-ium can be compared with other pyridinium salts, such as:

Properties

IUPAC Name

2-pyridin-1-ium-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h1-9H,12H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVRABLVNPQRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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